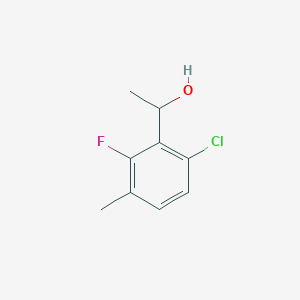

4-Chloro-2-fluoro-1-(phenylmethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

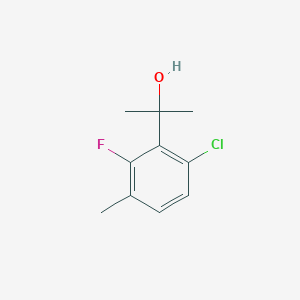

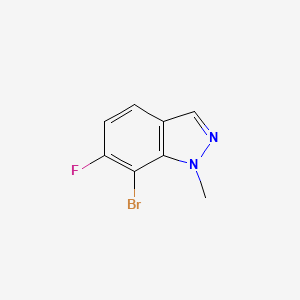

The InChI code for 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene is 1S/C13H10ClFO/c14-11-6-7-13 (12 (15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

Aryl halides like this compound can undergo nucleophilic substitution reactions . This involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Herbicide Potency

One notable application of a derivative of 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene is in the field of herbicides. A study by Li et al. (2005) investigated two isomeric compounds containing the this compound structure. They found that one of these compounds exhibited significantly higher herbicidal potency compared to the other. This finding highlights the potential of such compounds in agricultural applications, particularly in weed control (Li et al., 2005).

Reactivity in Polymer Synthesis

In polymer chemistry, this compound derivatives have been studied for their reactivity. Barson et al. (1996) examined how derivatives of this compound react with the benzoyloxy radical. They found that 4-fluoro and 4,4'-difluorostilbene showed similar reactivities, which is crucial for understanding the behavior of these compounds in polymer synthesis (Barson et al., 1996).

Photostabilizing Effect in Drug Design

A study by Protti et al. (2012) explored the photodehalogenation of certain fluoro or chlorobenzene derivatives, which includes structures related to this compound. They noted that certain substituents, such as SiMe3 and SnMe3, did not affect the primary dehalogenation but had a stabilizing effect. This discovery is important for designing less phototoxic fluorinated drugs, suggesting a potential application in pharmaceuticals (Protti et al., 2012).

Antimicrobial Activity

In the context of antimicrobial research, Liaras et al. (2011) synthesized derivatives of this compound with various substituents, including chloro groups, and evaluated their antimicrobial activity. They discovered that these compounds showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. This finding points towards the potential of such compounds in developing new antimicrobial agents (Liaras et al., 2011).

Liquid Crystal Technology

The compound has been studied in the context of liquid crystal technology as well. Ojha and Pisipati (2003) conducted a computational analysis of the molecular ordering of certain mesogens, which are compounds used in liquid crystal technology. Their study included derivatives of this compound, revealing insights into the molecular behavior crucial for the development of liquid crystal displays (Ojha & Pisipati, 2003).

Propriétés

IUPAC Name |

4-chloro-2-fluoro-1-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWOKOIDIZNZOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)